2-(2-Methoxy-benzyl)-piperazine
Description
Overview of the Piperazine (B1678402) Scaffold in Chemical Biology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of pharmaceutical agents. mdpi.comresearchgate.net Its prevalence in drug discovery is attributed to a combination of favorable physicochemical properties and its ability to interact with a wide range of biological targets. The two nitrogen atoms within the piperazine structure can act as hydrogen bond acceptors and donors, which facilitates interactions with receptors and enzymes. mdpi.com This also imparts a degree of water solubility and bioavailability to the molecules that contain it, which are crucial pharmacokinetic properties for drug candidates. nih.gov
The structural flexibility of the piperazine ring allows it to serve as a linker between different pharmacophores within a single molecule. nih.gov This adaptability has been exploited to develop drugs across numerous therapeutic areas, including psychiatry, oncology, and infectious diseases. researchgate.net A significant portion of the top-selling small molecule drugs incorporate this heterocyclic system, underscoring its importance in modern medicine. researchgate.net However, the vast majority of these successful drugs feature substitutions at one or both of the nitrogen atoms, leaving the potential of carbon-substituted piperazines relatively untapped. researchgate.net
The piperazine nucleus is a key component in a multitude of pharmacologically active compounds, demonstrating its broad therapeutic potential. vulcanchem.com Its derivatives have been shown to exhibit a wide array of biological activities, including:
Antipsychotic
Antidepressant
Antihistaminic
Anticancer
Antiviral
Anti-inflammatory vulcanchem.com
Significance of Methoxybenzyl Substitution Patterns in Piperazine Derivatives
The introduction of a methoxybenzyl group to a piperazine scaffold can significantly influence its pharmacological profile. The position of the methoxy (B1213986) group on the benzyl (B1604629) ring—ortho, meta, or para—as well as the point of attachment to the piperazine ring (at a nitrogen or a carbon atom) creates a diverse set of isomers with distinct properties. The methoxy group's electron-donating nature and its potential for hydrogen bonding can alter the molecule's affinity and selectivity for biological targets.
For instance, the ortho-methoxy substitution, as seen in 2-(2-methoxy-benzyl)-piperazine, can introduce steric hindrance that influences the molecule's conformation and its ability to fit into a receptor's binding pocket. acs.org This is in contrast to the more commonly studied para-methoxy analogues, which have different electronic and steric profiles. acs.org
While research on C-substituted piperazines like this compound is limited, studies on N-substituted analogues provide valuable insights. For example, N-(2-methoxyphenyl)piperazine derivatives have been extensively investigated for their activity at serotonin (B10506) and dopamine (B1211576) receptors, with some showing promise as antidepressant and antipsychotic agents.
Table 1: Comparative Data of Methoxybenzylpiperazine Analogues
| Compound | Substitution Pattern | Key Research Findings | Reference |
|---|---|---|---|
| 1-(2-Methoxyphenyl)piperazine (B120316) | N-substitution, ortho-methoxy | Acts as a blocker of striatal dopaminergic receptors; a building block for serotonergic and dopaminergic agents. | tandfonline.com |
| 1-(4-Methoxybenzyl)piperazine | N-substitution, para-methoxy | Used in the synthesis of derivatives with potential antinociceptive and anti-allodynic effects. | |
| This compound | C-substitution, ortho-methoxy | Synthetic routes are not well-established and it remains largely underexplored in pharmacological research. | acs.org |
Research Trajectory and Focus on this compound and its Analogues
The trajectory of research in the field of piperazine derivatives has predominantly favored N-substituted compounds. This is largely due to the relative ease of synthesis through methods like alkylation and reductive amination at the nucleophilic nitrogen atoms. acs.org As a result, a significant body of literature exists on the synthesis and biological evaluation of N-aryl and N-benzyl piperazines.
In contrast, the synthesis of carbon-substituted piperazines, such as this compound, presents greater challenges. acs.org The creation of a carbon-carbon bond at the piperazine ring requires more complex synthetic strategies, which may contribute to the limited exploration of this class of compounds. researchgate.net This has led to a significant, unexplored chemical space that holds potential for the discovery of novel therapeutic agents with unique pharmacological profiles. researchgate.net
The limited available information suggests that the synthesis of this compound could potentially be achieved through methods like Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, though these routes have not been extensively reported in the literature for this specific compound. acs.org The lack of readily available synthetic methods has, in turn, limited the investigation of its biological properties.
Future research into this compound and other C-substituted piperazines could open new avenues in drug discovery. A systematic exploration of their synthesis and pharmacological activity is needed to understand their potential and to determine if they can offer advantages over their more studied N-substituted counterparts.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3 |
InChI Key |
SHSZPVQOMWUTKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2CNCCN2 |
Origin of Product |
United States |
Computational Chemistry and Cheminformatics Investigations of 2 2 Methoxy Benzyl Piperazine Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between 2-(2-methoxy-benzyl)-piperazine analogues and their biological targets.
Research on various piperazine (B1678402) derivatives has shown that they can bind to a range of receptors, including sigma receptors and acetylcholinesterase (AChE). nih.govmdpi.com For instance, in a study of piperazine-based compounds, docking studies revealed crucial interactions with amino acid residues in the sigma-1 receptor (S1R). nih.gov The protonated piperazine nitrogen often forms a salt bridge with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp), while the aromatic portions of the molecule engage in hydrophobic interactions. nih.gov
In the case of this compound, the methoxybenzyl group would likely occupy a hydrophobic pocket within the receptor's binding site. The ortho-methoxy group could influence the conformation of the benzyl (B1604629) ring and potentially form hydrogen bonds with nearby residues, further stabilizing the complex. Docking studies of similar compounds, such as N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, have demonstrated high affinity for the σ1 receptor, highlighting the importance of the methoxybenzyl moiety in ligand binding. nih.govnih.gov
Table 1: Potential Interacting Residues for this compound Analogues from Molecular Docking Studies
| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Sigma-1 Receptor | Glu172, Asp126 | Salt bridge, Hydrogen bond | nih.gov |
| Acetylcholinesterase | Tyr124, Trp86, Phe295 | Hydrogen bond, π-π stacking | mdpi.comnih.gov |
| DNA Topoisomerase II | Aspartic Acid Residues | Hydrogen bond | mdpi.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the pharmacological properties of a lead compound. SAR explores how chemical structure modifications affect biological activity, while QSAR establishes a mathematical relationship between chemical structure and activity.
For piperazine derivatives, SAR studies have revealed several key features influencing their activity. nih.gov The nature and position of substituents on the benzyl ring can significantly impact receptor affinity and selectivity. nih.gov For example, the presence of a methoxy (B1213986) group at the 4-position of the benzyl ring in some piperazine series led to high σ1 receptor affinity. nih.gov In contrast, other substitutions, like a 4-hydroxylphenyl group, were found to be detrimental to affinity for both σ1 and σ2 receptors. nih.gov
The piperazine ring itself is a critical pharmacophore, with its nitrogen atoms often being essential for binding. mdpi.com Modifications to the piperazine core or the linker between the piperazine and the benzyl group can also modulate activity. nih.gov QSAR models can further quantify these relationships, helping to predict the activity of novel analogues before their synthesis. These models often use descriptors related to hydrophobicity, electronic effects, and steric properties to build a predictive model.
Quantum Chemical Calculations for Electronic Structure Properties
Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
For analogues of this compound, the HOMO is typically localized on the electron-rich methoxybenzyl ring, while the LUMO may be distributed across the piperazine ring and the benzyl moiety. researchgate.netepstem.net The methoxy group, being an electron-donating group, would be expected to increase the HOMO energy, potentially making the molecule more reactive.
Table 2: Calculated Quantum Chemical Properties for a Hypothetical this compound Analogue
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | nih.govnih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 | nih.govnih.gov |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 | nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 | nih.gov |
| Chemical Potential (μ) | Escaping tendency of electrons | -2.75 to -3.75 | nih.gov |
| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 2.5 | nih.gov |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or interact with positive charges. researchgate.net Conversely, regions of positive potential (blue) are electron-poor and can interact with negative charges.
For this compound, the MEP map would likely show a negative potential around the oxygen atom of the methoxy group and the nitrogen atoms of the piperazine ring, making these sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net The aromatic ring would exhibit a mixed potential, while the hydrogen atoms would be associated with positive potential. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov
A conformational analysis of 2-substituted piperazines has shown that the axial conformation is often preferred. nih.gov For ether-linked compounds, this axial conformation can be further stabilized by an intramolecular hydrogen bond. nih.gov MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations in different environments (e.g., in vacuum or in a solvent). njit.edu
When a ligand is docked into a protein, MD simulations can be used to assess the stability of the binding pose. nih.gov By simulating the complex for several nanoseconds, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions. nih.gov This provides a more realistic picture of the ligand-receptor interaction than static docking alone. For example, MD simulations of piperazine derivatives in complex with AChE have been used to confirm the stability of the docked conformation. nih.gov
Cheminformatics Approaches for Library Design and Virtual Screening
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in modern drug discovery, particularly in the design of compound libraries and in virtual screening.
For this compound analogues, cheminformatics can be used to design a virtual library of related compounds with diverse substituents and structural variations. nih.gov This library can then be subjected to virtual screening, a process where computational methods are used to rapidly assess the potential of these compounds to bind to a specific biological target. researchgate.net
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods use the known properties of active compounds to identify new ones with similar characteristics. nih.gov Structure-based virtual screening, which relies on molecular docking, is used when the 3D structure of the target is known. nih.gov These approaches allow for the efficient screening of millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov
Biological Relevance and Mechanistic Investigations of 2 2 Methoxy Benzyl Piperazine Derivatives in Pre Clinical Models
Modulation of Specific Receptor Systems by Methoxybenzylpiperazines
Sigma (σ1 and σ2) Receptor Ligand Binding and Functional Profiling
Methoxybenzylpiperazine derivatives have been extensively studied for their interaction with sigma (σ) receptors, which are unique intracellular proteins involved in the modulation of various neurotransmitter systems. nih.gov
A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, including those with a 4'-methoxybenzyl substitution, were synthesized and evaluated for their binding affinities at σ1 and σ2 receptors. nih.gov The compound N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (referred to as compound 13 in the study) demonstrated a high affinity for the σ1 receptor with a Ki value of 2.7 nM. nih.govnih.gov Its selectivity for the σ1 receptor over the σ2 receptor was also notable, with a Ki of 103 nM for the σ2 receptor. nih.gov This compound was identified as a promising candidate for the development of a positron emission tomography (PET) radiotracer for imaging σ1 receptors. nih.gov
In another study, a p-methoxybenzyl substituted piperazine (B1678402) derivative, compound 3d, showed the highest σ1 receptor affinity in its series with a Ki value of 12.4 nM. researchgate.net This compound also exhibited selectivity over σ2, NMDA, kappa-opioid, and mu-opioid receptors. researchgate.net The presence of a phenyl residue in the N-4 substituent was found to be favorable for high σ1-receptor affinity. researchgate.net
Furthermore, research on benzylpiperazine derivatives has shown that modifications to the chemical structure can significantly impact σ1 receptor affinity and selectivity. For instance, compound 15, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a very high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and a significant selectivity over the σ2 receptor (Ki σ2/Ki σ1 = 886). nih.gov Functional assays are crucial to determine whether these ligands act as agonists or antagonists. For example, some piperazine derivatives have been characterized as σ1R antagonists. nih.gov In a σ2 receptor-mediated calcium flux functional assay, the reference compound pitolisant (B1243001) behaved as an antagonist. nih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) | Reference |
|---|---|---|---|---|
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | 2.7 | 103 | 38 | nih.govnih.gov |
| p-methoxybenzyl substituted piperazine (3d) | 12.4 | - | - | researchgate.net |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 | 1418 | 886 | nih.gov |
Dopamine (B1211576) D2 Receptor Affinity and Efficacy Studies
Derivatives of o-methoxyphenylpiperazine have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes. nih.govnih.gov These receptors are key targets for the treatment of various neurological and psychiatric disorders. nih.gov
In a study focused on developing dopamine D3 receptor-preferring ligands, N-alkylated 1-(2-methoxyphenyl)piperazines were synthesized. nih.gov Variations in the spacer and aryl moiety of these compounds led to markedly improved affinity and selectivity. One such derivative, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (compound 38), exhibited a high affinity for the human D3 receptor (Ki = 0.5 nM) and a 153-fold selectivity over the D2L receptor (Ki = 76.4 nM). nih.gov
Another study reported on the synthesis of {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. nih.gov One compound from this series, 4v, showed high affinity for the human D3 receptor (Ki = 1.6 nM) with a 136-fold preference over the D2 receptor subtype. nih.gov Furthermore, some 1-(2-methoxyphenyl)piperazine (B120316) derivatives, such as a benzamide (B126) derivative (compound 11) and a ketone (compound 12), displayed high affinity for the human cloned D4 receptor with Ki values of 1.3 nM and 1.7 nM, respectively. capes.gov.br
The affinity of these compounds for D2 receptors is a critical aspect of their pharmacological profile. For instance, a series of compounds structurally related to the atypical antipsychotic aripiprazole (B633) were evaluated for their affinity at D2-like dopamine receptors. researchgate.net Two compounds, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate (B1200264) (6) and 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate (7), were found to bind to the D2 receptor with high affinity (Ki values < 0.3 nM) and exhibited over 50-fold selectivity for D2 versus D3 receptors. researchgate.net These compounds were also identified as partial agonists at both D2 and D3 receptors. researchgate.net
| Compound | Dopamine Receptor Subtype | Affinity (Ki, nM) | Selectivity (vs. D2) | Reference |
|---|---|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (38) | hD3 | 0.5 | 153-fold | nih.gov |
| Compound 4v | hD3 | 1.6 | 136-fold | nih.gov |
| Benzamide derivative (11) | hD4 | 1.3 | - | capes.gov.br |
| Ketone (12) | hD4 | 1.7 | - | capes.gov.br |
| Compound 6 | D2 | < 0.3 | >50-fold vs D3 | researchgate.net |
| Compound 7 | D2 | < 0.3 | >50-fold vs D3 | researchgate.net |
Fatty Acid Amide Hydrolase (FAAH) Modulation Investigations
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides. nih.gov Inhibition of FAAH is a promising therapeutic strategy for managing pain and inflammation. nih.gov
Research has explored piperidine (B6355638) and piperazine aryl ureas as potent covalent inhibitors of FAAH. nih.gov The conformational flexibility of the piperidine/piperazine ring appears to be crucial for the inhibitory activity of these urea-based compounds. nih.gov While specific data on 2-(2-Methoxy-benzyl)-piperazine itself as a direct FAAH modulator is limited in the provided context, the broader class of piperazine derivatives has shown potential. For instance, N-Pyridin-3-yl-4-{3-[4-(trifluoromethyl)phenoxy]benzyl}piperazine-1-carboxamide has been identified as a useful FAAH inhibitor. google.com Macamides, such as N-benzyloctadeca-9Z,12Z-dienamide, have also demonstrated concentration-dependent FAAH inhibitory activity. nih.gov
Enzyme Inhibition and Activation Studies
Poly (ADP-Ribose) Polymerase (PARP) Targeting in In Vitro Cancer Models
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for cellular processes like DNA repair and are significant targets in cancer therapy. nih.govnih.gov PARP inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair pathways. mdpi.com
A study on novel thiouracil derivatives bearing a methoxybenzyl moiety investigated their ability to inhibit PARP1. nih.gov Compounds 5a and 5e from this series were tested for their capacity to inhibit the catalytic activity of PARP1. At a concentration of 100 µM, compound 5a inhibited PARP1 activity by 85.8%, and compound 5e inhibited it by 82.1%. nih.gov These compounds also demonstrated the ability to induce a loss of viability in ER+ breast cancer cells, with IC50 values of 22.68 µM for 5a and 18.23 µM for 5e. nih.gov The piperazine scaffold is a key feature in some FDA-approved PARP inhibitors like Olaparib. nih.gov
| Compound | Concentration (µM) | PARP1 Inhibition (%) | Breast Cancer Cell Viability (IC50, µM) | Reference |
|---|---|---|---|---|
| Compound 5a | 0.01 | 0.5 | 22.68 | nih.gov |
| 0.1 | 15.6 | |||
| 1 | 29.8 | |||
| 10 | 70.3 | |||
| 100 | 85.8 | |||
| Compound 5e | 0.01 | 1.3 | 18.23 | nih.gov |
| 0.1 | 2.0 | |||
| 1 | 20.6 | |||
| 10 | 53.0 | |||
| 100 | 82.1 |
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Cyclooxygenase (COX) enzymes are central to the inflammatory process through the production of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is inducible during inflammation. nih.govnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govresearchgate.net
While direct studies on this compound's COX inhibitory activity were not detailed in the provided search results, research on related heterocyclic compounds provides insight into potential activities. For example, piperine, an alkaloid, has been shown to inhibit COX-2 activity but not COX-1. mdpi.comresearchgate.net In one study, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and showed potential inhibition of both COX-1 and COX-2, with IC50 values similar to the known drug meloxicam. nih.gov Another study on substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives found that these compounds potentially inhibited COX-2 (IC50 = 0.04 - 26.41 µM range) over COX-1 (IC50 = 0.98 - 33.33 µM range). nih.gov These findings suggest that the broader class of compounds containing piperazine-like structures could be explored for COX inhibitory effects.
Cellular Pathway Modulation and Stress Response Investigations
Research into this compound derivatives has identified significant activity in modulating key cellular pathways related to protein synthesis and stress response. These investigations have centered on a specific derivative, revealing its potential as a chemical probe for studying cellular physiology under stress conditions.
Regulation of Eukaryotic Translation Initiation Factor 2-alpha (eIF2-α) Activity
A derivative of this compound, identified as 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (AMC-01) , has been identified as a potent chemical that inactivates the eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.govnih.gov Under conditions of cellular stress, the phosphorylation of eIF2-α is a critical regulatory step that leads to a general reduction in protein synthesis, allowing the cell to conserve resources and manage the stress response. nih.govnih.gov
Molecular studies have shown that AMC-01 induces the phosphorylation of eIF2-α at serine residue 51 in a manner dependent on both dose and time. nih.govnih.gov This action results in a shutdown of global mRNA translation. nih.gov The effect of AMC-01 on eIF2-α phosphorylation was found to be persistent throughout the incubation period, a distinct characteristic compared to transient phosphorylation induced by other stress inducers like thapsigargin (B1683126). nih.govnih.gov The sustained inactivation of eIF2-α establishes AMC-01 and its related derivatives as valuable chemical probes for investigating the role of eIF2-α in cellular physiology related to protein synthesis. nih.gov
Another derivative, 1-(4-biphenylylcarbonyl)-4-(2,4,5-trimethoxybenzyl)piperazine (AMC-05) , also demonstrated effectiveness in suppressing thapsigargin-induced cell death, with a comparable or superior half-maximal effective concentration (EC₅₀) to other tested compounds. nih.gov
Table 1: Activity of this compound Derivatives on eIF2-α Pathway
| Compound Name | Chemical Structure | Observed Effect | Research Model |
|---|---|---|---|
| 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (AMC-01) | A piperazine ring with a 4-biphenylylcarbonyl group at one nitrogen and a 5-bromo-2-methoxybenzyl group at the other. | Induces phosphorylation and inactivation of eIF2-α; suppresses global protein synthesis. nih.govnih.gov | Cellular systems under ER stress. nih.gov |
| 1-(4-biphenylylcarbonyl)-4-(2,4,5-trimethoxybenzyl)piperazine (AMC-05) | A piperazine ring with a 4-biphenylylcarbonyl group at one nitrogen and a 2,4,5-trimethoxybenzyl group at the other. | Suppresses thapsigargin-induced cell death. nih.gov | CSM14.1 cells. nih.gov |
Cellular Stress Response Mechanism Studies
The inactivation of eIF2-α by this compound derivatives is a key component of their role in the cellular stress response. nih.gov In response to environmental stressors, such as those inducing endoplasmic reticulum (ER) stress, cells activate signaling pathways involving eIF2-α to control the response. nih.govnih.gov By phosphorylating eIF2-α, cells can reduce the synthesis of new proteins, thereby conserving energy and reprogramming resources for effective stress management. nih.govnih.gov
The derivative AMC-01 was identified through a viability-based compound screen specifically designed to find chemicals that modulate the eIF2-α pathway during ER stress. nih.gov Pathway analysis revealed that AMC-01 specifically induces the activation of Protein Kinase RNA-activated (PKR) kinase and the transcription factor nuclear factor-κB (NF-κB). nih.govnih.gov Notably, it does not appear to modulate the activity of other stress-related kinases such as PERK or the heme-regulated inhibitor (HRI). nih.govnih.gov This specificity highlights a targeted mechanism of action within the broader integrated stress response. The ability of AMC-01 and its analogs to protect cells from death induced by ER stress agents like thapsigargin underscores their potential in studying these cellular pathways. nih.gov
Broad Spectrum Biological Activity Assessment in Research Models
Antimicrobial Activity Studies (Antibacterial and Antifungal)
Based on the provided search results, there are no specific studies detailing the antibacterial or antifungal activities of compounds with the this compound core structure. While the broader class of piperazine derivatives has been extensively investigated for antimicrobial properties, specific data for the subject compound and its direct derivatives is not available in the provided search results. acgpubs.orgresearchgate.netijcmas.comnih.govnih.govresearchgate.netpreprints.orgnih.gov
Antiproliferative Activity against Diverse Cancer Cell Lines
Derivatives of piperazine are recognized for their potential as anticancer agents, exhibiting antiproliferative effects across a variety of human cancer cell lines. nih.govsemanticscholar.org The core piperazine structure is a key feature in numerous bioactive molecules and has been incorporated into novel compounds designed to inhibit cancer cell growth. nih.govsemanticscholar.org
Research into combretastatin (B1194345) A-4 (CA-4) analogues has led to the synthesis of piperazine-containing derivatives with significant antiproliferative capabilities. In one study, a series of compounds modifying the CA-4 structure were developed, many of which were piperazine derivatives. These were screened for their activity against the MCF-7 breast cancer cell line. A notable compound, (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone, which features a methoxyphenyl group, demonstrated potent antiproliferative activity with an IC₅₀ value of 190 nM. rsc.org Further modifications, specifically the inclusion of an amino group, yielded even more potent derivatives. The compounds (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, both containing a 4-methoxyphenyl (B3050149) moiety, registered IC₅₀ values of 130 nM and 83 nM, respectively. rsc.org These findings underscore the potential of methoxy-substituted phenylpiperazine structures as a basis for developing powerful anticancer agents. rsc.org
Other research has explored piperazine-substituted pyranopyridines, which have shown activity at micromolar and submicromolar concentrations against various cancer cell lines. nih.gov For instance, certain derivatives demonstrated high selectivity and efficacy against the DU145 prostate cancer cell line, with one compound containing a 2-methoxy fragment showing a high selectivity index. nih.gov Additionally, piperazine scaffolds combined with 2-azetidinone pharmacophores have been investigated for their anticancer properties. One such derivative, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide, significantly inhibited the growth of HeLa human cervical cancer cells with an IC₅₀ value of 29.44 ± 1.46 µg/ml. iasp-pain.org
Antinociceptive and Anti-allodynic Investigations in Animal Models
Benzylpiperazine derivatives have been a focus of research for their potential in pain management, specifically for their antinociceptive and anti-allodynic properties. nih.gov These compounds are often investigated for their interaction with sigma-1 (σ₁) receptors, which are known to modulate pain signaling. nih.gov
A study focusing on a series of new benzylpiperazinyl derivatives identified 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) as a potent and selective σ₁ receptor ligand. nih.gov This compound, a derivative of 1-(4-methoxybenzyl)piperazine, was subsequently evaluated in established animal models of pain. nih.gov
In a mouse model of inflammatory pain, the formalin assay, compound 15 produced a dose-dependent antinociceptive effect. nih.gov This effect was quantified with an ED₅₀ value of 12.7 mg/kg (i.p.), indicating a significant reduction in pain behavior. nih.gov The formalin test involves two phases of pain response, and σ₁ receptor antagonists are known to block the peripheral nociception associated with the inflammatory pain responses characteristic of this model. nih.gov
Furthermore, the anti-allodynic potential of compound 15 was assessed in a chronic constriction injury (CCI) model in mice, which is a representative model for neuropathic pain. nih.gov Allodynia, a condition where non-painful stimuli are perceived as painful, is a common symptom of neuropathic pain. The study found that compound 15 demonstrated significant and dose-dependent anti-allodynic effects. nih.gov Specifically, it caused significant increases in the paw withdrawal threshold at various time points after administration, indicating a reduction in sensitivity to mechanical stimuli. nih.gov Importantly, at effective doses, this compound did not produce sedation or impair motor coordination in a rotarod assay, suggesting that its pain-reducing effects are not due to general sedative properties. nih.gov These findings support the further investigation of benzylpiperazine-based σ₁ receptor antagonists as potential treatments for chronic pain conditions. nih.gov
Future Directions and Research Perspectives in 2 2 Methoxy Benzyl Piperazine Chemistry
Design and Synthesis of Next-Generation 2-(2-Methoxy-benzyl)-piperazine Scaffolds
The future design of molecules based on the this compound core will focus on enhancing target specificity, improving pharmacokinetic profiles, and exploring novel chemical space. Synthetic strategies are evolving to allow for more precise control over molecular architecture and the introduction of diverse functional groups.
Key future approaches in synthesis include:
Regioisomeric Exploration : Systematic synthesis and evaluation of different methoxybenzyl isomers (ortho-, meta-, para-) will continue to be crucial. Studies on related designer piperazine (B1678402) drugs have shown that the position of the methoxy (B1213986) group on the benzyl (B1604629) ring significantly influences the compound's analytical profile and, by extension, its interaction with biological targets auburn.edu.
Multi-component Reactions : The use of efficient synthetic methodologies, such as multi-component reactions, can accelerate the creation of diverse libraries of this compound derivatives. These methods allow for the combination of multiple starting materials in a single step, providing rapid access to novel and complex structures nih.gov.
Advanced Catalysis : Modern catalytic processes, such as ruthenium-catalyzed hydroamination, offer new routes to synthesize complex derivatives from simpler precursors like allyl alcohols. This approach enables the creation of novel γ-amino alcohols incorporating the piperazine motif, which can be used for further pharmacological studies acs.org.
Scaffold Modification and Hybridization : Future designs will likely involve creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy aims to develop multi-target ligands that can modulate several biological pathways simultaneously, a promising approach for complex diseases rsc.org. The synthesis of such compounds often involves linking the piperazine core via flexible or rigid chains to other heterocyclic systems nih.gov.
Identification of Novel Biological Targets and Therapeutic Research Areas
While derivatives of this compound have been explored for known targets, future research will aim to identify novel biological interactions and expand their therapeutic applications. The versatility of the piperazine scaffold makes it a promising candidate for a variety of disease areas auburn.edu.
Emerging biological targets and research areas for derivatives of this scaffold are summarized below:
| Target Receptor/Family | Therapeutic Research Area | Derivative Class Investigated |
| Dopamine (B1211576) D3 Receptor | Neuropsychiatric disorders, Substance addiction nih.gov | N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide ([¹¹C]FAUC346) nih.govnih.gov |
| Alpha1-Adrenergic Receptors | Hypertension, Benign prostate hyperplasia, Neurological conditions nih.gov | 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles nih.gov |
| 5-HT₁ₐ Receptor | Anxiety, Depression mdpi.com | N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine mdpi.com |
| Sigma-1 (σ₁) Receptor | Neurodegenerative diseases, Pain, Psychosis nih.govnih.gov | 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine nih.govnih.gov |
| Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) | Neuropsychiatric disorders nih.govresearchgate.net | N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine nih.govresearchgate.net |
Future research will likely focus on developing derivatives with high selectivity for these targets to minimize off-target effects. For instance, structure-activity relationship (SAR) studies have successfully identified 2-methoxyphenylpiperazine compounds with high affinity for the D3 receptor and over 400-fold selectivity over the D2 subtype, marking them as valuable tools for in vivo research nih.gov. Similarly, novel benzimidazole derivatives have shown significant affinity for alpha1-adrenergic receptors, identifying them as promising leads for further investigation nih.gov.
Development of Predictive Computational Models for Structure-Function Relationships
Computational chemistry is poised to play a transformative role in guiding the design of next-generation this compound derivatives. By developing predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Key computational approaches for future development include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity nih.gov. For piperazine derivatives, QSAR studies can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their potency and selectivity mdpi.comsemanticscholar.orgresearchgate.net. These models allow for the virtual screening of large numbers of proposed structures to predict their activity before synthesis semanticscholar.org.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target jmchemsci.com. Docking studies have been instrumental in understanding how methoxyphenylpiperazine derivatives interact with the binding sites of receptors like the alpha1-adrenergic and sigma-1 receptors nih.govnih.gov. Future studies will use more sophisticated docking algorithms and high-resolution crystal structures to refine these predictions and guide the rational design of more potent ligands nih.gov.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view of the binding event than static docking poses nih.gov. For 2-methoxyphenylpiperazine derivatives, MD simulations can help assess the stability of key interactions within the receptor's binding pocket and rationalize the activity of lead compounds nih.gov.
The integration of these computational tools will enable a more rational, hypothesis-driven approach to drug design, accelerating the optimization of lead compounds derived from the this compound scaffold mdpi.comresearchgate.net.
Integration of High-Throughput Screening and Omics Technologies in Discovery
To accelerate the discovery of new therapeutic applications for this compound derivatives, future research will increasingly rely on the integration of high-throughput screening (HTS) and "omics" technologies.
High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or target nih.govchemdiv.com. While HTS has been widely applied in drug discovery, its future application to this specific chemical class will involve:
Focused Library Design : Creating specialized screening libraries composed of thousands of diverse this compound analogs thermofisher.com. These libraries can be designed to have physicochemical properties optimized for specific target classes, such as G-protein-coupled receptors or ion channels, or for good blood-brain barrier permeability for CNS-active drugs .
Cell-Based Phenotypic Screening : Moving beyond single-target assays, HTS can be used to screen compound libraries for their effects on cellular models of disease. This approach can identify "hit" compounds that produce a desired physiological outcome, such as preventing virus-induced cell death or protecting neurons from degeneration, without prior knowledge of the exact molecular target nih.govnih.gov.
Omics Technologies , such as genomics, proteomics, and metabolomics, study the complete set of genes, proteins, or metabolites in a biological system. In the future, these technologies will be used to:
Identify Novel Targets : By analyzing how cells or tissues respond to treatment with a this compound derivative, omics can reveal the downstream molecular pathways being affected and identify previously unknown biological targets.
Understand Mechanism of Action : For compounds identified through phenotypic screening, proteomics and metabolomics can help elucidate the mechanism of action by identifying which proteins and metabolic pathways are altered by the compound's activity.
The combination of HTS for hit identification and omics for target deconvolution represents a powerful paradigm for future drug discovery efforts centered on the this compound scaffold.
Application as Molecular Probes and Research Tools in Biological Systems
Beyond their direct therapeutic potential, derivatives of this compound are being developed as sophisticated molecular probes to study biological systems in real-time and non-invasively. This is one of the most promising future directions for this chemical class.
Positron Emission Tomography (PET) Imaging Agents : A significant area of development is the creation of radiolabeled ligands for PET imaging moravek.commdpi.com. By labeling a derivative with a positron-emitting isotope like Carbon-11 or Fluorine-18, researchers can visualize and quantify the distribution of specific receptors in the living brain. This provides invaluable information on disease pathology and the effects of therapeutic interventions moravek.com.
Several methoxybenzylpiperazine and methoxyphenylpiperazine derivatives have been successfully developed as PET radiotracers, demonstrating the utility of this scaffold as a research tool.
| Radiotracer | Target Receptor | Application |
| [¹¹C]FAUC346 | Dopamine D₃ Receptor | Imaging D₃ receptor distribution in the brain, though challenges remain for primate studies nih.gov. |
| [¹¹C]-labeled N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine | mGluR1 | Mapping metabotropic glutamate receptor subtype 1, which is implicated in neuropsychiatric disorders nih.govresearchgate.net. |
| [¹¹C]13 (1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine) | Sigma-1 (σ₁) Receptor | In vivo imaging of σ₁ receptors to better understand their role in neurodegenerative diseases nih.gov. |
| [¹⁸F]6 ([¹⁸F]N-(2-benzofuran-ylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine) | Sigma-1 (σ₁) Receptor | PET imaging of σ₁ receptors with high specificity, showing an 80% reduction in uptake after blocking with haloperidol nih.gov. |
Fluorogenic and Other Probes : The core piperazine structure is also being incorporated into other types of molecular probes. For example, piperazine-fused cyclic disulfides have been developed as high-performance, reduction-responsive fluorogenic probes for studying cellular redox biology chemrxiv.orgchemrxiv.org. The this compound scaffold could be adapted into similar designs to create probes that report on specific enzymatic activities or local microenvironments within living cells, further expanding its utility as a versatile research tool uit.noosti.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
